molecular formula C21H17NO5 B11073476 N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B11073476
M. Wt: 363.4 g/mol
InChI Key: VYCDXUSRVJOLSF-UHFFFAOYSA-N
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Description

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzodioxole moiety, a chromene core, and a carboxamide group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Chromene Core: The chromene core is synthesized through a series of reactions, including aldol condensation and cyclization.

    Coupling Reactions: The benzodioxole moiety is then coupled with the chromene core using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as cell proliferation and apoptosis.

    Pathways Involved: It modulates signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • Benzo-1,3-dioxol-5-ol acetate

Uniqueness

N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of a benzodioxole moiety, a chromene core, and a carboxamide group. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide

InChI

InChI=1S/C21H17NO5/c1-2-4-14-5-3-6-15-10-16(21(24)27-19(14)15)20(23)22-11-13-7-8-17-18(9-13)26-12-25-17/h2-3,5-10H,1,4,11-12H2,(H,22,23)

InChI Key

VYCDXUSRVJOLSF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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